Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate
Overview
Description
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Preparation Methods
The synthesis of tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate involves several steps. One common method starts with the reaction of tert-butyl chloroformate with 2-(piperidin-4-yl)ethanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Comparison with Similar Compounds
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl methyl(piperidin-4-ylmethyl)carbamate: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate: Another similar compound with variations in the substitution pattern, leading to different chemical and biological properties.
Biological Activity
Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula and features a tert-butyl group, a methyl group, and a piperidine moiety. These structural components contribute to its unique reactivity and biological profile, making it a valuable candidate for drug development and biochemical research.
This compound is believed to interact with specific molecular targets, influencing various biological pathways. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease pathology .
- Receptor Modulation : It can act as a modulator for certain receptors, potentially altering neurotransmitter release and signaling pathways .
In Vitro Studies
Research indicates that this compound exhibits significant biological activity:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect astrocytes from cell death induced by amyloid beta peptide (Aβ 1-42), reducing inflammation markers like TNF-α .
- Inhibition of Amyloid Aggregation : The compound showed a high capacity for inhibiting Aβ aggregation, with an 85% reduction observed at concentrations of 100 μM .
In Vivo Studies
In vivo evaluations have highlighted its therapeutic potential:
- Animal Models : In models of Alzheimer's disease, the compound was tested for its ability to prevent cognitive decline. While initial results were promising, further studies are needed to assess its bioavailability and efficacy in the brain .
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- M4 Compound : A derivative of this compound was shown to inhibit both β-secretase and acetylcholinesterase effectively, demonstrating its potential as a multi-target therapeutic agent for Alzheimer's disease .
- Piperidine Derivatives : Other piperidine-based compounds have been evaluated for their ability to modulate receptor activity and inhibit enzyme functions, reinforcing the significance of this structural class in drug design .
Applications in Research and Industry
The unique properties of this compound make it suitable for various applications:
- Drug Development : As a scaffold for new drug candidates targeting neurodegenerative disorders, this compound can facilitate the development of multi-target therapies.
- Biochemical Probes : It serves as a tool in biochemical assays to study enzyme interactions and receptor signaling pathways.
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-piperidin-4-ylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)10-7-11-5-8-14-9-6-11/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOSWHOVPVFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632682 | |
Record name | tert-Butyl methyl[2-(piperidin-4-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171049-32-4 | |
Record name | tert-Butyl methyl[2-(piperidin-4-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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